molecular formula C18H20N2O4S B2814773 2-methoxy-5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 941918-04-3

2-methoxy-5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No. B2814773
CAS RN: 941918-04-3
M. Wt: 360.43
InChI Key: IOYRRYOXROEVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-methoxy-5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide”, also referred to as MMMPB, is a chemical compound with potential applications in various fields of research and industry. It belongs to the class of organic compounds known as phenylpyrrolidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring . The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Molecular Structure Analysis

The molecular formula of MMMPB is C19H22N2O4S, and it has a molecular weight of 374.46. The structure includes a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The compound forms white crystals with a yield of 83% (0.330 g). It has a melting point of 161–163 °C (from CHCl3). The FTIR (KBr) cm−1 values are: 3032 (C-H arom.), 1749 (C=O pyrone), 1677 (C=O b. acid), 1574 (C=C Ar), 1448 (C=C Ar), 1374 (CH3), 1255 (C-O), 756 (C-H arom.) .

Scientific Research Applications

Pharmacological Properties and Synthesis

Chemical Inhibitors of Cytochrome P450 Isoforms : Research has identified the importance of cytochrome P450 enzymes in drug metabolism, emphasizing the need for selective inhibitors to understand drug-drug interactions. Chemical inhibitors play a critical role in deciphering specific CYP isoforms involved in the metabolism of drugs, with several studies focusing on the synthesis and evaluation of these inhibitors for better pharmacokinetic profiling (Khojasteh et al., 2011).

Gastroprotective Properties of Ebrotidine : Ebrotidine showcases a combination of H2-receptor antagonism and cytoprotective properties, attributed to enhanced synthesis and secretion of gastric mucus components, indicating the potential of related sulfonamide compounds in ulcer treatment (Slomiany et al., 1997).

Analytical Methods

Analysis of Cyanotoxins : A comprehensive review of methodologies for extracting and analyzing total forms of microcystins, including those related to compounds like "2-methoxy-5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide", highlights the MMPB method as a reference for detecting and quantifying cyanotoxins in various matrices (Bouteiller et al., 2022).

Spectrophotometric Estimation in Pharmaceuticals : The development of spectrophotometric methods for simultaneous estimation of drug components in tablet forms emphasizes the importance of analytical techniques in quality control and pharmacokinetic studies, which can be applied to the analysis of complex sulfonamide derivatives (Jain et al., 2012).

Environmental and Toxicological Studies

Environmental Effects of Sunscreen Ingredients : Reviews on the environmental impacts of UV filters, including compounds structurally related to the sulfonamide , discuss their persistence in aquatic environments and potential toxic effects on wildlife, indicating the importance of studying the environmental fate of chemical compounds (Schneider & Lim, 2019).

properties

IUPAC Name

2-methoxy-5-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13-8-9-16(24-2)17(11-13)25(22,23)19-14-5-3-6-15(12-14)20-10-4-7-18(20)21/h3,5-6,8-9,11-12,19H,4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYRRYOXROEVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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